![molecular formula C24H27ClN4OS B2523843 N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894881-99-3](/img/structure/B2523843.png)
N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C24H27ClN4OS and its molecular weight is 455.02. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of New Heterocyclic Compounds
Research has been conducted on the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, highlighting the potential for creating novel compounds with unique structural features. These efforts are part of a broader attempt to explore the chemical space around spiro compounds, which are valued for their potential pharmacological properties (A. Kuroyan, S. A. Pogosyan, N. P. Grigoryan, 1995). Similar research endeavors could involve the compound , focusing on its role in the synthesis of new molecules with potential biological activity.
Exploration of Antiviral Properties
Another area of application involves the design and synthesis of spirothiazolidinone derivatives and their evaluation for antiviral activity. For instance, a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and showed significant antiviral activity against influenza A/H3N2 virus, indicating the versatility of the spirothiazolidinone scaffold for developing antiviral molecules (Çağla Begüm Apaydın, B. Loy, A. Stevaert, L. Naesens, 2020). Research on compounds like N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide could similarly explore their potential antiviral properties.
Development of Antimicrobial Agents
The creation of N-halamine-coated cotton for antimicrobial and detoxification applications represents an innovative approach to leveraging chemical compounds for public health. N-halamine precursors, with structural similarities to the compound of interest, have been bonded onto cotton fabrics, showing effective antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli O157:H7 (X. Ren, A. Akdag, H. Kocer, S. D. Worley, R. Broughton, T. Huang, 2009). This research suggests potential applications in creating surface coatings or materials that leverage the antimicrobial properties of compounds with similar structural features.
Antitumor Activities
Investigations into the antitumor properties of novel compounds remain a critical area of scientific research. The synthesis and evaluation of novel compounds for their antitumor activities, as seen in various studies, highlight the ongoing search for effective cancer treatments. For example, the synthesis of thienoquinolines and their evaluation for novel heterocyclo-thieno[2,3-b]quinoline derivatives demonstrate the potential of such compounds in cancer research (I. Awad, A. Abdel-rahman, E. A. Bakhite, 1991). While the specific compound is not directly linked to these studies, the broader research context suggests potential avenues for exploring its antitumor efficacy.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4OS/c1-4-31-22-21(18-10-9-16(2)17(3)15-18)27-24(28-22)11-13-29(14-12-24)23(30)26-20-8-6-5-7-19(20)25/h5-10,15H,4,11-14H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKSTPDAHSJTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3Cl)N=C1C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

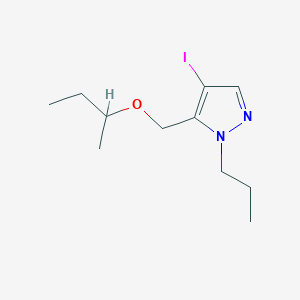
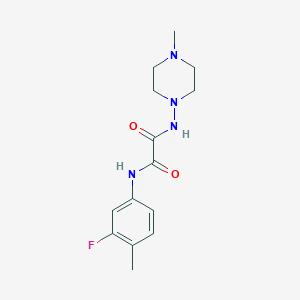


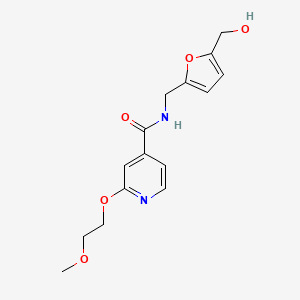
![N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2523769.png)

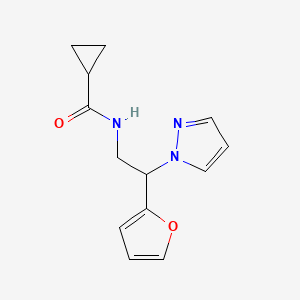
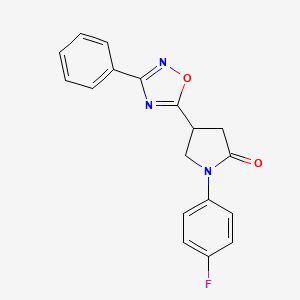
![methyl 2-({[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2523776.png)
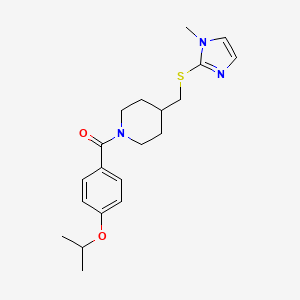
![8-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2523779.png)
![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)
